molecular formula C25H29N5O3S B308370 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308370
M. Wt: 479.6 g/mol
InChI Key: TZZRFEYUINNBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound featuring a unique structure that combines multiple functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and subsequent functionalization with acetyl, ethylsulfanyl, and methoxy groups. The final step involves the attachment of the diethylamine moiety. Common reagents used in these steps include acetyl chloride, ethyl mercaptan, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would be a key consideration, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups and heterocyclic rings suggest that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not fully understood. its multiple functional groups and heterocyclic rings suggest that it could interact with various molecular targets. For example, the acetyl group may interact with enzymes involved in acetylation reactions, while the ethylsulfanyl group could interact with sulfur-containing biomolecules. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[7-acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methoxyphenyl}-N,N-diethylamine
  • N-{4-[7-acetyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methoxyphenyl}-N,N-diethylamine

Uniqueness

The uniqueness of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups and heterocyclic rings. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the ethylsulfanyl group may confer different reactivity compared to the methylsulfanyl or propylsulfanyl groups, leading to distinct interactions with biological targets or different chemical reactivity.

Properties

Molecular Formula

C25H29N5O3S

Molecular Weight

479.6 g/mol

IUPAC Name

1-[6-[4-(diethylamino)-2-methoxyphenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C25H29N5O3S/c1-6-29(7-2)17-13-14-19(21(15-17)32-5)24-30(16(4)31)20-12-10-9-11-18(20)22-23(33-24)26-25(28-27-22)34-8-3/h9-15,24H,6-8H2,1-5H3

InChI Key

TZZRFEYUINNBPS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C)OC

Origin of Product

United States

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